molecular formula C10H11Cl2NO B14066854 1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one

1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14066854
M. Wt: 232.10 g/mol
InChI Key: ZAEWRYKFMZSHAB-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of amino, chloromethyl, and chloropropanone functional groups

Preparation Methods

The synthesis of 1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a precursor compound followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations to ensure consistency and quality.

Chemical Reactions Analysis

1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding amines or alcohols.

    Substitution: The chloromethyl and amino groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one has a broad range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent bonds with specific amino acid residues in proteins, thereby modulating their activity. This can lead to changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one stands out due to its unique combination of functional groups. Similar compounds include:

    1-(2-Amino-3-(methyl)phenyl)-2-chloropropan-1-one: Lacks the chloromethyl group, resulting in different reactivity.

    1-(2-Amino-3-(chloromethyl)phenyl)-2-propanone: Lacks the chlorine atom on the propanone moiety, affecting its chemical behavior. The presence of both amino and chloromethyl groups in this compound provides a unique reactivity profile, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[2-amino-3-(chloromethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H11Cl2NO/c1-6(12)10(14)8-4-2-3-7(5-11)9(8)13/h2-4,6H,5,13H2,1H3

InChI Key

ZAEWRYKFMZSHAB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC(=C1N)CCl)Cl

Origin of Product

United States

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